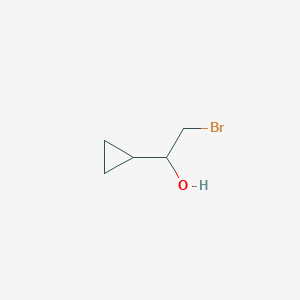
2-Bromo-1-cyclopropylethanol
Overview
Description
2-Bromo-1-cyclopropylethanol is a chemical compound used to prepare (2-bromo-ethyl)-cyclopropane by reacting with phosphorus tribromide .
Molecular Structure Analysis
The molecular formula of this compound is C5H9BrO . The InChI code is 1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.03 . It is a liquid at room temperature .Scientific Research Applications
Palladium-Catalyzed Reactions
2-Bromo-1-cyclopropylethanol and related compounds are involved in various palladium-catalyzed reactions. For instance, methylenecyclopropanes, which are structurally similar to this compound, can be converted into cyclobutenes under palladium catalysis in the presence of metal bromide. This conversion under mild conditions suggests potential applications in synthesizing complex organic structures (Shi, Liu, & Tang, 2006).
Bromine Radical-Mediated Reactions
Bromine radical-mediated reactions are another area of interest. Alkylidenecyclopropanes, similar to this compound, undergo bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement, which is pivotal in synthesizing 2-bromo-1,6-dienes. These reactions showcase the utility of bromine in complex organic syntheses (Kippo, Hamaoka, & Ryu, 2013).
Applications in Synthesis of Bicyclic Structures
The compound's utility extends to the synthesis of complex bicyclic structures. For example, various 2-bromo-1,6- and 2-bromo-1,7-dienes, structurally related to this compound, can be cyclized under palladium catalysis to produce vicinal exodimethylenecycloalkanes. These are then used to create bicyclo[4.3.0]nonene and bicyclo[4.4.0]-decene derivatives, highlighting the compound's role in synthesizing intricate organic molecules (Ang et al., 1996).
Computational Chemistry Studies
In computational chemistry, studies involving this compound and its derivatives help understand chemical reactions at the molecular level. Density Functional Theory (DFT) calculations are performed to analyze reactions between imidazole and various 2-bromo-1-arylethanones, which aids in predicting reaction outcomes and understanding molecular interactions (Erdogan & Erdoğan, 2019).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMSZYTYIYJBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)
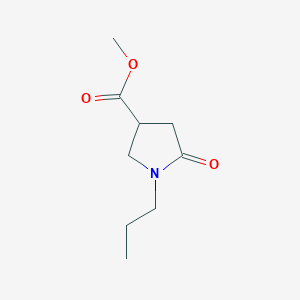

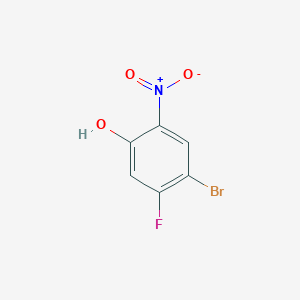
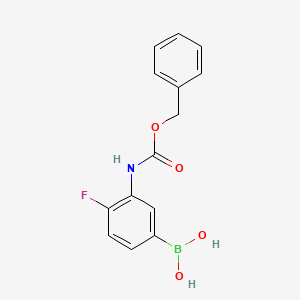

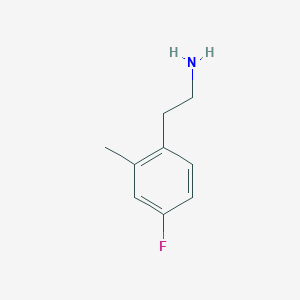
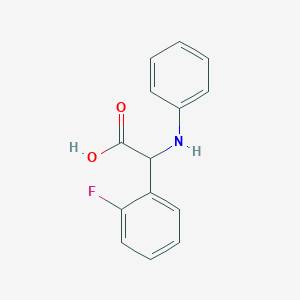
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)


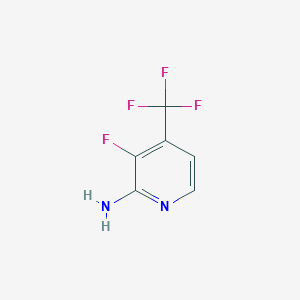
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)
![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)